(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester
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Overview
Description
(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester is a synthetic organic compound commonly used in peptide synthesis. It is a derivative of amino acids and serves as a protected form of amino acids, which are crucial in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester typically involves the protection of the amino group of an amino acid with a tert-butyloxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions usually involve stirring the mixture at ambient temperature or heating it to around 40°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid, dichloromethane, hydrochloric acid in methanol.
Substitution: Di-tert-butyl dicarbonate, DMAP, acetonitrile.
Major Products
The major products formed from these reactions include the deprotected amino acid and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in peptide synthesis, where it serves as a protected form of amino acids, allowing for the stepwise construction of peptides and proteins . This compound is also used in the development of pharmaceuticals, where it aids in the synthesis of peptide-based drugs. Additionally, it finds applications in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of (4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester involves the protection of the amino group, preventing unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the amino groups of amino acids and peptides, which are protected during the synthesis process.
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl (Boc) protected amino acids: These compounds also use the Boc group to protect the amino group during synthesis.
9-Fluorenylmethyloxycarbonyl (Fmoc) protected amino acids: Another class of protected amino acids used in peptide synthesis, where the Fmoc group is used instead of the Boc group.
Uniqueness
(4S)-4-(tert-Butyloxycarbonylamino)-5-oxopentanoic acid tert-butyl ester is unique in its specific structure and the use of the Boc group for protection. The Boc group provides stability under basic conditions and can be easily removed under acidic conditions, making it highly suitable for peptide synthesis. Compared to Fmoc-protected amino acids, Boc-protected amino acids offer different stability and deprotection profiles, which can be advantageous in certain synthetic routes.
Properties
IUPAC Name |
tert-butyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)8-7-10(9-16)15-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,18)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUGHSSAMOWUMF-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C=O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211185-89-6 |
Source
|
Record name | tert-butyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-oxopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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